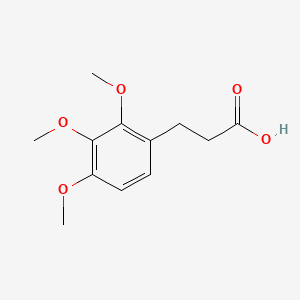

3-(2,3,4-Trimethoxyphenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3,4-trimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4,6H,5,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPNYPCVRBRZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186787 | |

| Record name | 3-(2,3,4-Trimethoxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33130-04-0 | |

| Record name | 2,3,4-Trimethoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33130-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3,4-Trimethoxyphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,3,4-Trimethoxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,3,4-trimethoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(2,3,4-Trimethoxyphenyl)propanoic acid basic properties

An In-depth Technical Guide to the Basic Properties of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid

Introduction

This compound, also known by its IUPAC name, is a substituted phenylpropanoic acid. This document provides a comprehensive overview of its fundamental chemical and physical properties, compiled for researchers, scientists, and professionals in the field of drug development. The information is presented through structured data tables, descriptions of relevant experimental methodologies, and logical diagrams to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

The basic properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in research and development.

Physicochemical Data

Quantitative data for this compound (CAS No: 33130-04-0) is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 33130-04-0 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₅ | [1] |

| Molecular Weight | 240.25 g/mol | [1] |

| Melting Point | 70-73 °C | [2] |

| Appearance | Solid (form not specified) | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. The following spectral information is available for this compound.[1]

| Spectrum Type | Availability |

| 1D NMR | Data available via NMRShiftDB |

| Mass Spectrometry (GC-MS) | Data available via NIST Mass Spectrometry Data Center |

| Infrared (IR) Spectra | Data available from Bio-Rad Laboratories, Inc. |

| Raman Spectra | Data available from Bio-Rad Laboratories, Inc. |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in the provided search results, a general and common synthetic route for phenylpropanoic acids involves the hydrogenation of the corresponding cinnamic acid derivative.

General Synthesis Methodology

A plausible synthesis route for this compound is the catalytic hydrogenation of 2,3,4-Trimethoxycinnamic acid. This method is widely used for the reduction of the carbon-carbon double bond in the propanoic acid side chain.

Reaction: (E)-3-(2,3,4-trimethoxyphenyl)propenoic acid + H₂ → this compound

Procedure Outline:

-

Dissolution: The starting material, 2,3,4-Trimethoxycinnamic acid, is dissolved in a suitable solvent, such as ethanol.

-

Catalyst Addition: A hydrogenation catalyst, typically palladium on charcoal (Pd/C), is added to the solution.

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere (at a specified pressure) and stirred until the reaction is complete, which can be monitored by the cessation of hydrogen uptake or by techniques like TLC or LC-MS.

-

Work-up: The catalyst is removed by filtration (e.g., through Celite).

-

Isolation: The solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system to achieve high purity.

The diagram below illustrates a generalized workflow for this synthetic approach.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities or signaling pathway interactions of the 3-(2,3,4-trimethoxyphenyl) isomer of propanoic acid. Research on related isomers, such as 3-(3,4,5-Trimethoxyphenyl)propanoic acid, has shown it to be a constituent of plants like Piper longum and Piper retrofractum. However, biological data should not be extrapolated between isomers without experimental validation.

Further research is required to elucidate the specific pharmacological profile, mechanism of action, and potential therapeutic applications of this compound.

The logical relationship between the compound's structural features and its chemical properties is visualized in the diagram below.

Caption: Logical relationships between structure and properties of the title compound.

Conclusion

References

An In-depth Technical Guide on 3-(2,3,4-Trimethoxyphenyl)propanoic Acid

CAS Number: 33130-04-0

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(2,3,4-Trimethoxyphenyl)propanoic acid. Due to the limited publicly available experimental data for this specific isomer, this document focuses on its identification, computed properties, and a proposed synthetic pathway. Information regarding its biological activity and detailed experimental protocols are currently scarce in published literature.

Chemical and Physical Properties

This compound is a substituted phenylpropanoic acid. Its chemical structure consists of a propanoic acid moiety attached to a benzene ring substituted with three methoxy groups at the 2, 3, and 4 positions.

Table 1: Chemical Identifiers and Computed Properties [1]

| Property | Value |

| CAS Number | 33130-04-0 |

| Molecular Formula | C₁₂H₁₆O₅ |

| Molecular Weight | 240.25 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC1=C(C(=C(C=C1)CCC(=O)O)OC)OC |

| InChI Key | QOPNYPCVRBRZOP-UHFFFAOYSA-N |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 6 |

Note: The properties listed above are computationally derived and may differ from experimental values. There is a notable lack of experimentally determined physical properties such as melting point, boiling point, and solubility in publicly accessible literature.

Experimental Data

Spectroscopic Data

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity or associated signaling pathways for this compound. Research on related isomers, such as 3-(3,4,5-Trimethoxyphenyl)propanoic acid, has been conducted, but these findings cannot be directly attributed to the 2,3,4-trimethoxy isomer.

Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound is not available in the current literature. However, a plausible synthetic route can be proposed based on established organic chemistry methodologies. A common approach would involve the catalytic hydrogenation of the corresponding cinnamic acid derivative.

Proposed Synthetic Workflow

The logical workflow for the synthesis of this compound would likely start from 2,3,4-Trimethoxybenzaldehyde. This would undergo a condensation reaction, for example, a Knoevenagel or Wittig-type reaction, to introduce the propanoic acid side chain, followed by reduction of the resulting double bond. A likely pathway is the Perkin reaction with acetic anhydride and sodium acetate to form 2,3,4-trimethoxycinnamic acid, followed by catalytic hydrogenation.

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound (CAS 33130-04-0) is a chemical compound for which there is a significant lack of publicly available experimental data. While its chemical identity is established, further research is required to determine its physical properties, develop detailed synthesis protocols, and investigate its potential biological activities. The information provided in this guide is based on the limited data currently accessible and should be used with an understanding of these limitations. Researchers interested in this compound are encouraged to perform experimental validation of its properties.

References

An In-Depth Technical Guide to 3-(2,3,4-Trimethoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2,3,4-Trimethoxyphenyl)propanoic acid, a substituted phenylpropanoic acid. Due to the limited publicly available data on this specific isomer, this document also includes comparative information on the more extensively studied isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid, to provide a broader context for researchers. The guide covers the chemical and physical properties, potential synthetic approaches, and known biological activities of these compounds, presenting quantitative data in structured tables and outlining experimental methodologies where available.

Introduction

This compound belongs to the class of organic compounds known as phenylpropanoic acids, which are characterized by a benzene ring linked to a propanoic acid moiety. While various isomers of trimethoxyphenylpropanoic acid exist, this guide focuses on the 2,3,4-substituted variant. Isomeric positioning of the methoxy groups on the phenyl ring can significantly influence the compound's chemical properties and biological activities. This document aims to consolidate the available technical information for researchers and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. For comparative purposes, the properties of the 3,4,5-isomer are also included.

| Property | This compound | 3-(3,4,5-Trimethoxyphenyl)propanoic acid |

| Molecular Formula | C₁₂H₁₆O₅ | C₁₂H₁₆O₅ |

| Molecular Weight | 240.26 g/mol | 240.25 g/mol |

| CAS Number | 33130-04-0 | 25173-72-2 |

| Appearance | Not specified | White to almost white crystalline powder |

| Melting Point | Not specified | 100-104 °C |

| Boiling Point | Not specified | 373 °C |

| Solubility | Not specified | Soluble in methanol |

| InChI Key | Not available | ZCYXGVJUZBKJAI-UHFFFAOYSA-N |

| SMILES | Not available | COc1cc(CCC(=O)O)cc(OC)c1OC |

Synthesis and Experimental Protocols

3.1. General Synthesis Approach (Hypothetical for 2,3,4-isomer)

A plausible synthetic route for this compound would involve the catalytic hydrogenation of 3-(2,3,4-Trimethoxyphenyl)acrylic acid. This precursor could potentially be synthesized via a condensation reaction between 2,3,4-trimethoxybenzaldehyde and malonic acid or a related species.

3.2. Experimental Protocol for the Synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid

A documented method for the synthesis of the 3,4,5-isomer involves the reduction of (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid.

Materials:

-

(E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (3,4,5-trimethoxycinnamic acid)

-

Palladium chloride (PdCl₂)

-

10% Sodium hydroxide (NaOH) solution

-

Formic acid

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

5% Hydrochloric acid (HCl)

Procedure:

-

In a 100 mL Erlenmeyer flask, suspend 3,4,5-trimethoxycinnamic acid (0.72 g, 0.003 mol) and PdCl₂ (55 mg, 0.31 mmol) in 6-10 mL of 10% sodium hydroxide solution.

-

Add 8-12 mL of formic acid batchwise to the suspension.

-

Subject the reaction mixture to microwave radiation for 3-5 minutes, monitoring for the complete disappearance of the starting material.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Acidify the mixture with 5% HCl and extract the product with dichloromethane (3 x 10 mL).

-

Wash the combined organic layers with water and dry over anhydrous Na₂SO₄.

-

Remove the solvent by evaporation.

-

Recrystallize the crude product from a solvent mixture of ethyl acetate and hexane to yield 3-(3,4,5-trimethoxyphenyl)propanoic acid as a white solid.

Biological Activity and Potential Applications

4.1. This compound

Specific data on the biological activity and potential applications of this compound are scarce. One report lists the compound in a study on the toxicity of various chemicals to birds, but detailed results are not provided[1]. Its structural similarity to other biologically active trimethoxyphenyl compounds suggests it could be a candidate for screening in various pharmacological assays.

4.2. 3-(3,4,5-Trimethoxyphenyl)propanoic acid and its Derivatives

The 3,4,5-isomer is a naturally occurring compound found in herbs and spices such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper)[2]. Derivatives of 3,4,5-trimethoxycinnamic acid, a closely related precursor, have been investigated for a range of biological activities, including:

-

Anticancer Activity: A study on novel trimethoxyphenyl-based analogues, derived from a trimethoxybenzylidene oxazolone scaffold, demonstrated cytotoxic activity against hepatocellular carcinoma (HepG2) cells. Some of these compounds were also found to inhibit β-tubulin polymerization, a mechanism relevant to cancer chemotherapy[3][4][5].

-

Antimicrobial and Anti-inflammatory Activities: Esters and amides derived from 2,4,5-trimethoxycinnamic acid have shown antitumor, antiviral, antimicrobial, and anti-inflammatory properties[6].

These findings suggest that trimethoxyphenylpropanoic acids and their derivatives are promising scaffolds for the development of new therapeutic agents.

Logical Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis of a 3-(trimethoxyphenyl)propanoic acid, exemplified by the synthesis of the 3,4,5-isomer.

References

- 1. aphis.usda.gov [aphis.usda.gov]

- 2. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID CAS#: 25173-72-2 [amp.chemicalbook.com]

- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(2,3,4-Trimethoxyphenyl)propanoic acid, a valuable compound for researchers, scientists, and drug development professionals. This document details the core synthetic route, including experimental protocols, quantitative data, and visualizations of the chemical transformations.

Introduction

This compound is a substituted phenylpropanoic acid with potential applications in medicinal chemistry and organic synthesis. Its structural features, particularly the trimethoxyphenyl moiety, make it an interesting building block for the development of novel therapeutic agents. This guide outlines a common and effective multi-step synthesis of this target molecule, commencing from commercially available starting materials. The primary synthetic strategy involves the preparation of a key intermediate, 2,3,4-Trimethoxybenzaldehyde, followed by a condensation reaction to form a cinnamic acid derivative, and subsequent reduction to yield the final product.

Primary Synthesis Pathway

The most prevalent and well-documented synthetic route to this compound is a three-step process. This pathway is advantageous due to the accessibility of the starting materials and the generally high yields of the individual steps.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data for the starting materials, intermediates, and the final product.

Step 1: Synthesis of 2,3,4-Trimethoxybenzaldehyde

Two primary methods for the synthesis of 2,3,4-Trimethoxybenzaldehyde are presented below: methylation of 2,3,4-trihydroxybenzaldehyde and formylation of 1,2,3-trimethoxybenzene.

Method A: Methylation of 2,3,4-Trihydroxybenzaldehyde

This method involves the exhaustive methylation of the hydroxyl groups of 2,3,4-trihydroxybenzaldehyde using a methylating agent in the presence of a base.

Caption: Synthesis of 2,3,4-Trimethoxybenzaldehyde via methylation.

Experimental Protocol:

-

In a reactor equipped with a thermometer, stirrer, and heating jacket, dissolve 150 g of 2,3,4-trihydroxybenzaldehyde in an appropriate amount of water with heating.

-

Under stirring, add the following reagents in three portions: 600 mL of 35% (w/w) sodium hydroxide solution, 600 g of dimethyl sulfate, and a total of 12 g of a phase transfer catalyst (e.g., a mixture of trioctylmethylammonium chloride and tetrabutylammonium bromide).

-

Maintain the reaction temperature between 50-70°C and continue stirring to carry out the methylation reaction.

-

After the reaction is complete, allow the mixture to stand and separate the layers.

-

Collect the upper oily layer, wash it with water, and then purify by vacuum distillation.

-

Cool the distilled product to induce crystallization, yielding white crystals of 2,3,4-Trimethoxybenzaldehyde.

Method B: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene

This method introduces a formyl group onto the 1,2,3-trimethoxybenzene ring.

Caption: Synthesis of 2,3,4-Trimethoxybenzaldehyde via Vilsmeier-Haack reaction.

Experimental Protocol:

-

To a reaction vessel, add 1,2,3-trimethoxybenzene, dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to 80-85°C.

-

After the reaction is complete, cool the mixture and treat it with water.

-

The product can be isolated by either extraction with an organic solvent followed by washing and evaporation, or by direct crystallization from the aqueous mixture.[1]

-

For extraction, use a solvent such as toluene. Wash the organic extract successively with aqueous sodium hydroxide and sodium chloride solutions. Distill off the solvent and crystallize the residue from an aliphatic solvent like hexane.[1]

Quantitative Data for 2,3,4-Trimethoxybenzaldehyde

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₄ | [2] |

| Molecular Weight | 196.20 g/mol | [3] |

| Appearance | White crystalline powder | |

| Melting Point | 38-40 °C | [3] |

| Boiling Point | 168-170 °C at 12 mmHg | [3] |

| Yield (Method A) | High | |

| Yield (Method B) | ~75% | [1] |

| Purity (HPLC) | >99% | [4] |

Spectroscopic Data for 2,3,4-Trimethoxybenzaldehyde

| Technique | Key Peaks/Shifts | Reference |

| ¹H NMR | Signals corresponding to aldehyde proton, aromatic protons, and methoxy groups. | [5][6][7] |

| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons, and methoxy carbons. | [6] |

| IR (cm⁻¹) | Characteristic peaks for C=O (aldehyde) and C-O (ether) stretching. | [6] |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight. | [6] |

Step 2: Synthesis of trans-2,3,4-Trimethoxycinnamic Acid

The intermediate 2,3,4-Trimethoxybenzaldehyde is converted to the corresponding cinnamic acid derivative via a condensation reaction. The Knoevenagel-Doebner reaction is a common choice.

Caption: Knoevenagel-Doebner condensation to form the cinnamic acid derivative.

Experimental Protocol (Knoevenagel-Doebner Reaction):

-

To a solution of 2,3,4-Trimethoxybenzaldehyde (1.0 equivalent) in N,N-dimethylformamide (DMF), add malonic acid (2.0 equivalents) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.0 equivalents).

-

Stir the reaction mixture at 100-110°C for 60-90 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

-

Recrystallize the crude product from a chloroform/hexane solvent system to obtain pure trans-2,3,4-Trimethoxycinnamic acid.

Quantitative Data for trans-2,3,4-Trimethoxycinnamic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₅ | |

| Molecular Weight | 238.24 g/mol | |

| Appearance | White to off-white solid | [8] |

| Melting Point | 170.0-175.0 °C | [8] |

| Yield | Up to 92% |

Spectroscopic Data for trans-2,3,4-Trimethoxycinnamic Acid

| Technique | Key Peaks/Shifts | Reference |

| ¹H NMR | Signals for vinylic protons, aromatic protons, and methoxy groups. | [9] |

| ¹³C NMR | Signals for carboxylic carbon, vinylic carbons, aromatic carbons, and methoxy carbons. | |

| IR (cm⁻¹) | Characteristic peaks for C=O (carboxylic acid), C=C (alkene), and C-O (ether) stretching. | [10] |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight. | [10] |

Step 3: Synthesis of this compound

The final step involves the reduction of the carbon-carbon double bond of the cinnamic acid derivative to yield the desired propanoic acid. Catalytic hydrogenation is a highly effective method for this transformation.

Caption: Catalytic hydrogenation to the final product.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve trans-2,3,4-Trimethoxycinnamic acid in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature.

-

Monitor the reaction for the uptake of hydrogen. The reaction is typically complete within a few hours.

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system to yield pure this compound.

Quantitative Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₅ | [7] |

| Molecular Weight | 240.25 g/mol | [7] |

| Appearance | White to almost white crystalline powder | |

| Melting Point | Not specified for the 2,3,4-isomer, but the 3,4,5-isomer melts at 100-104 °C. | [1] |

Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts | Reference |

| ¹H NMR | Signals for aliphatic protons (CH₂CH₂), aromatic protons, and methoxy groups. | [7] |

| ¹³C NMR | Signals for carboxylic carbon, aliphatic carbons, aromatic carbons, and methoxy carbons. | |

| IR (cm⁻¹) | Characteristic peaks for C=O (carboxylic acid) and C-O (ether) stretching. | [7] |

| Mass Spec (m/z) | Molecular ion peak at 240. | [7] |

Alternative Synthetic Approaches

While the primary pathway described is robust, alternative methods for certain steps can be considered depending on the available reagents and equipment.

-

Perkin Reaction: For the synthesis of the cinnamic acid derivative, the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of its sodium or potassium salt, can be employed as an alternative to the Knoevenagel-Doebner reaction.[11][12]

-

Clemmensen Reduction: As an alternative to catalytic hydrogenation for the final reduction step, the Clemmensen reduction (using zinc amalgam and hydrochloric acid) can be used to reduce the carbonyl group of a ketone precursor if the synthesis is routed through a propiophenone intermediate. However, this method uses harsh acidic conditions.

-

Heck Coupling: A more advanced approach could involve a Heck coupling reaction between a halo-trimethoxybenzene derivative and an acrylic acid ester, followed by hydrolysis and reduction. This method offers a different route to construct the carbon skeleton.

Conclusion

This technical guide has detailed a reliable and high-yielding synthetic pathway for the preparation of this compound. By following the outlined experimental protocols, researchers can effectively synthesize this compound for further investigation in various scientific disciplines. The provided quantitative and spectroscopic data will aid in the characterization and quality control of the synthesized material. The alternative synthetic strategies mentioned offer flexibility and can be adapted based on specific laboratory constraints and objectives.

References

- 1. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID CAS#: 25173-72-2 [m.chemicalbook.com]

- 2. Oxidative cleavage of C–C double bond in cinnamic acids with hydrogen peroxide catalysed by vanadium(v) oxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemistry-online.com [chemistry-online.com]

- 4. Sciencemadness Discussion Board - Reduce cinnamaldehyde to hydrocinnamaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-(2,3,4-Trimethoxyphenyl)propionic acid | C12H16O5 | CID 118401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemmethod.com [chemmethod.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3-(3,4,5-Trimethoxyphenyl)propionic acid [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. chemeo.com [chemeo.com]

Unveiling the Natural Landscape of Phenylpropanoic Acids: A Technical Guide

An Important Note on Isomeric Specificity: Initial research into the natural occurrence of 3-(2,3,4-Trimethoxyphenyl)propanoic acid has revealed a significant lack of evidence for its presence in natural sources. Extensive database searches and literature reviews did not yield any reports of this specific isomer being isolated from plants, fungi, or animals.

However, a closely related structural isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid , is a known naturally occurring compound. This technical guide will therefore focus on the natural occurrence, analysis, and biosynthesis of this 3,4,5-substituted isomer, providing valuable context for researchers, scientists, and drug development professionals interested in this class of compounds.

The Natural Occurrence of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid

3-(3,4,5-Trimethoxyphenyl)propanoic acid has been identified as a constituent in a limited number of plant species, primarily within the Piper genus.[1][2][3][4] The most well-documented sources are:

-

Piper longum (Long Pepper): This flowering vine, native to southern India and Southeast Asia, is cultivated for its fruit, which is a common spice in traditional medicine and cuisine.[1][3]

-

Piper retrofractum (Javanese Long Pepper): Also known as Balinese long pepper, this plant is another member of the pepper family and is used similarly to Piper longum.[1][3]

While the presence of 3-(3,4,5-Trimethoxyphenyl)propanoic acid in these species is established, a comprehensive search of the scientific literature did not yield specific quantitative data regarding its concentration in different parts of these plants. Therefore, a detailed data table on its abundance cannot be provided at this time.

Experimental Protocols: A General Framework for Analysis

Due to the absence of specific published protocols for the isolation and quantification of 3-(3,4,5-Trimethoxyphenyl)propanoic acid from its natural sources, a generalized experimental workflow for the analysis of phenolic and phenylpropanoic acids from plant material is presented below. This framework is based on common analytical techniques used for this class of compounds.

Sample Preparation and Extraction

-

Objective: To extract the compound of interest from the plant matrix while minimizing degradation.

-

Methodology:

-

Drying and Grinding: Plant material (e.g., fruits of Piper longum) should be dried to a constant weight, typically at a controlled temperature (e.g., 40-50°C), to prevent enzymatic degradation. The dried material is then finely ground to increase the surface area for extraction.

-

Solvent Extraction: A suitable solvent system is used to extract the phenolic compounds. A common approach is to use a hydroalcoholic solution, such as 70-80% methanol or ethanol in water, which can efficiently extract a broad range of polar and moderately nonpolar compounds. The extraction can be performed using techniques like maceration, soxhlet extraction, or more advanced methods like ultrasonic or microwave-assisted extraction to improve efficiency.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then typically removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Purification and Isolation

-

Objective: To separate the target compound from the complex mixture of the crude extract.

-

Methodology:

-

Liquid-Liquid Partitioning: The crude extract can be redissolved in water and partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to fractionate the compounds based on their polarity. Phenylpropanoic acids are expected to be found in the more polar fractions.

-

Column Chromatography: The fractions containing the compound of interest are subjected to column chromatography. A variety of stationary phases can be used, with silica gel being common for initial purification, followed by reverse-phase chromatography (e.g., C18) for finer separation. The mobile phase is a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Identification and Quantification

-

Objective: To unambiguously identify and quantify the isolated compound.

-

Methodology:

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a reverse-phase C18 column, is the standard method for the separation and quantification of phenolic compounds. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides highly sensitive and specific detection. The mass-to-charge ratio of the parent ion and its fragmentation pattern can be used to confirm the identity of the compound. For quantitative analysis, a triple quadrupole mass spectrometer (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode offers excellent selectivity and sensitivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation of the isolated compound, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are essential.

-

The following diagram illustrates a general workflow for the extraction and analysis of phenylpropanoic acids from plant material.

Caption: A generalized workflow for the extraction, purification, and analysis of phenylpropanoic acids from plant sources.

Biosynthesis of Phenylpropanoic Acids

3-(3,4,5-Trimethoxyphenyl)propanoic acid, like other phenylpropanoids, is biosynthesized in plants via the shikimate and phenylpropanoid pathways. This intricate metabolic network starts with simple carbohydrate precursors and leads to a vast array of aromatic compounds.

The shikimate pathway converts phosphoenolpyruvate and erythrose-4-phosphate into the aromatic amino acid L-phenylalanine . This amino acid then enters the phenylpropanoid pathway . The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid .

From cinnamic acid, a series of hydroxylation and methylation reactions, catalyzed by various enzymes such as hydroxylases and O-methyltransferases, lead to the formation of a diverse range of substituted cinnamic acids and their derivatives. The propanoic acid side chain is typically formed through the reduction of the double bond of the corresponding cinnamic acid derivative.

The following diagram provides a simplified overview of the initial steps of the phenylpropanoid pathway leading to various cinnamic acid derivatives.

Caption: An overview of the enzymatic steps in the phenylpropanoid pathway leading to various cinnamic acid derivatives.

References

In-depth Technical Review of 3-(Trimethoxyphenyl)propanoic Acid

A comprehensive guide for researchers, scientists, and drug development professionals.

Initial Literature Survey: An extensive review of scientific literature reveals a notable scarcity of specific data on 3-(2,3,4-Trimethoxyphenyl)propanoic acid. In contrast, its isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid , is a well-documented compound with a significant body of research. This technical guide will, therefore, focus on the latter as a representative member of this class of compounds, providing a detailed overview of its synthesis, chemical properties, and biological activities.

Chemical and Physical Properties

3-(3,4,5-Trimethoxyphenyl)propanoic acid, also known as 3,4,5-Trimethoxyhydrocinnamic acid, is a white to off-white crystalline powder. It is a monocarboxylic acid naturally found in various herbs and spices, including long pepper (Piper longum) and Javanese long pepper (Piper retrofractum).[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₅ | [3] |

| Molecular Weight | 240.25 g/mol | |

| CAS Number | 25173-72-2 | [4] |

| Melting Point | 100-104 °C | [1] |

| Boiling Point | 373 °C | [1] |

| Density | 1.169 g/cm³ | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 3-(3,4,5-Trimethoxyphenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 6.70 | s | 2H | H-2 and H-6 (aromatic) | |

| 3.84 | s | 9H | 3-OCH₃, 4-OCH₃, and 5-OCH₃ | |

| 2.92 | t | 2H | Ar-CH₂-CH₂-COOH | |

| 2.70 | t | 2H | -CH₂-CH₂-COOH |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ ppm) | Assignment |

| 178.1 | COOH | |

| 153.1 | C-3 and C-5 (aromatic) | |

| 135.87 | C-4 and C-1 (aromatic) | |

| 105.3 | C-2 and C-6 (aromatic) | |

| 60.8 | 4-OCH₃ | |

| 56.1 | 3-OCH₃ and 5-OCH₃ | |

| 35.5 | Ar-CH₂- | |

| 31.0 | -CH₂-COOH |

Data sourced from ChemicalBook.[1]

Mass Spectrometry

The mass spectrum (electron ionization) of 3-(3,4,5-Trimethoxyphenyl)propanoic acid is available through the NIST WebBook.[3][5]

Synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid

A common and efficient method for the synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid is through the catalytic hydrogenation of (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (3,4,5-trimethoxycinnamic acid).

Experimental Protocol: Microwave-Assisted Synthesis

This method utilizes microwave radiation to accelerate the reaction.

Materials:

-

(E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (0.72 g, 0.003 mol)

-

Palladium(II) chloride (PdCl₂) (55 mg, 0.31 mmol)

-

10% Sodium hydroxide (NaOH) solution (6-10 mL)

-

Formic acid (8-12 mL)

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

5% Hydrochloric acid (HCl)

Procedure:

-

In a 100 mL Erlenmeyer flask, suspend (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid and PdCl₂ in the 10% sodium hydroxide solution.[1]

-

Add formic acid to the suspension in batches.[1]

-

Place the reaction mixture under microwave radiation for 3-5 minutes, or until the starting material has been completely consumed.[1]

-

After the reaction is complete, cool the mixture and pour it into ice water.[1]

-

Acidify the mixture with 5% HCl and extract the product with dichloromethane (3 x 10 mL).[1]

-

Wash the combined organic layers with water and dry with anhydrous Na₂SO₄.[1]

-

Remove the solvent by evaporation.

-

Recrystallize the crude product from a solvent mixture of ethyl acetate and hexane to yield 3-(3,4,5-trimethoxyphenyl)propanoic acid as a white solid.[1]

This procedure has a reported yield of 84%.[1]

Microwave-assisted synthesis workflow for 3-(3,4,5-Trimethoxyphenyl)propanoic acid.

Biological Activities and Potential Applications

Derivatives of 3,4,5-trimethoxycinnamic acid, to which the target compound is closely related, have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[6][7]

Anti-inflammatory Activity

A structurally similar compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[8] HDMPPA was found to suppress the production of nitric oxide (NO) and prostaglandin E2 by inhibiting the expression of inducible NO synthase and cyclooxygenase-2.[8] Furthermore, it attenuated the expression and secretion of pro-inflammatory cytokines like TNF-α and IL-1β.[8] This anti-inflammatory action is mediated through the blockage of NF-κB, MAPKs, and PI3K/Akt signaling pathways.[8] Given the structural similarity, it is plausible that 3-(3,4,5-Trimethoxyphenyl)propanoic acid may exhibit similar anti-inflammatory properties.

References

- 1. 3-(3,4,5-TRIMETHOXYPHENYL)PROPIONIC ACID | 25173-72-2 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-(3,4,5-Trimethoxyphenyl)propionic acid [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. 3-(3,4,5-Trimethoxyphenyl)propionic acid [webbook.nist.gov]

- 6. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery of 3-(2,3,4-Trimethoxyphenyl)propanoic acid

Notice of Limited Information: Extensive research for "3-(2,3,4-Trimethoxyphenyl)propanoic acid" has yielded limited specific information regarding its discovery, synthesis, and biological activity. The available scientific literature predominantly focuses on its isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid. This document will summarize the available information on related compounds and present a detailed overview of the more extensively studied 3,4,5-isomer as a potential point of reference for researchers.

Introduction to Trimethoxyphenyl)propanoic Acids

Phenylpropanoic acids are a class of organic compounds characterized by a benzene ring attached to a propanoic acid moiety. The substitution pattern of methoxy groups on the phenyl ring gives rise to various isomers, each with potentially distinct chemical and biological properties. While the 2,3,4-trimethoxy substituted variant is the subject of this guide, its 3,4,5-trimethoxy counterpart is more widely documented.

Synthesis and Chemical Properties

For comparative purposes, a common synthesis method for the 3,4,5-isomer is presented below.

Experimental Protocol: Synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid

A prevalent method for the synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid involves the reduction of (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (3,4,5-trimethoxycinnamic acid).

Materials:

-

(E)-3-(3,4,5-trimethoxyphenyl)propenoic acid

-

Palladium(II) chloride (PdCl₂)

-

10% Sodium hydroxide (NaOH) solution

-

Formic acid (HCOOH)

-

Ice water

-

5% Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a suitable flask, suspend (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid and a catalytic amount of PdCl₂ in a 10% NaOH solution.

-

To this suspension, add formic acid portion-wise.

-

The reaction mixture is then subjected to microwave irradiation for a short duration (e.g., 3-5 minutes) to drive the reaction to completion.

-

After cooling, the mixture is poured into ice water and acidified using a 5% HCl solution.

-

The aqueous mixture is extracted multiple times with dichloromethane.

-

The combined organic layers are washed with water and dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved through recrystallization from a solvent mixture, such as ethyl acetate and hexane, to afford pure 3-(3,4,5-Trimethoxyphenyl)propanoic acid.

Table 1: Physicochemical Properties of 3-(3,4,5-Trimethoxyphenyl)propanoic acid

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₅ |

| Molecular Weight | 240.25 g/mol |

| Appearance | White to almost white crystalline powder |

| Melting Point | 100-104 °C |

Biological Activity and Potential Applications

Specific biological activities and quantitative data for this compound are not described in the available literature.

In contrast, 3-(3,4,5-Trimethoxyphenyl)propanoic acid has been identified as a constituent of various plants, including those of the Piper genus, such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper). The presence of this compound in traditionally used herbs and spices suggests potential bioactive properties, though specific mechanisms of action and quantitative efficacy data are not extensively detailed in the initial search results.

Further research is required to elucidate the pharmacological profile of this compound and to understand how the altered substitution pattern of the methoxy groups influences its biological effects compared to the 3,4,5-isomer.

Logical Workflow for Compound Discovery and Characterization

The general process for discovering and characterizing a novel compound like this compound would follow a structured workflow.

An In-Depth Technical Guide to the Spectroscopic Data of 3-(2,3,4-Trimethoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 3-(2,3,4-Trimethoxyphenyl)propanoic acid. The information is presented in a structured format to facilitate easy reference and comparison for research and development purposes.

Introduction

This compound is a chemical compound with the molecular formula C12H16O5.[1] Its structure consists of a propanoic acid moiety attached to a trimethoxy-substituted phenyl ring. This compound and its isomers are of interest in various fields of chemical and pharmaceutical research. Accurate spectroscopic data is crucial for its identification, characterization, and quality control in synthesis and drug development processes. This guide summarizes the key spectroscopic data available for this compound.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, organized by technique.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides valuable information for structural elucidation.

| Parameter | Value | Source |

| Molecular Formula | C12H16O5 | PubChem[1] |

| Molecular Weight | 240.25 g/mol | PubChem[1] |

| Major Fragment Ions (m/z) | 240, 181, 166, 134 | PubChem[1] |

Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of key functional groups within the molecule. The data presented below was obtained from an ATR-IR spectrum.[1]

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source |

| O-H (Carboxylic Acid) | Stretching | Broad, ~3000 | Predicted |

| C-H (Aromatic) | Stretching | ~3100-3000 | Predicted |

| C-H (Aliphatic) | Stretching | ~2950-2850 | Predicted |

| C=O (Carboxylic Acid) | Stretching | ~1710 | Predicted |

| C=C (Aromatic) | Stretching | ~1600 and ~1450 | Predicted |

| C-O (Ether) | Stretching | ~1250-1000 | Predicted |

Note: Specific peak assignments from experimental data are not fully available. The listed wavenumbers are characteristic ranges for the specified functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-5 | 6.8 - 7.2 | Doublet | 1H |

| H-6 | 6.6 - 7.0 | Doublet | 1H |

| OCH₃ (C2, C3, C4) | 3.7 - 4.0 | Singlet | 9H |

| -CH₂- (α to COOH) | 2.5 - 2.9 | Triplet | 2H |

| -CH₂- (β to COOH) | 2.8 - 3.2 | Triplet | 2H |

| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H |

Note: The above data is based on general chemical shift predictions and requires experimental verification.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 175 - 185 |

| C1 | 120 - 130 |

| C2, C3, C4 (with OCH₃) | 140 - 160 |

| C5, C6 | 105 - 125 |

| OCH₃ | 55 - 65 |

| -CH₂- (α to COOH) | 30 - 40 |

| -CH₂- (β to COOH) | 20 - 30 |

Note: The above data is based on general chemical shift predictions and requires experimental verification.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this specific compound are not publicly available. However, the following are generalized protocols for the techniques mentioned.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard.

-

Instrumentation: The solution is transferred to an NMR tube. The spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 300, 400, or 500 MHz for ¹H NMR).

-

Data Acquisition: For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay to allow for full magnetization recovery. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument measures the absorbance of infrared radiation at different wavenumbers.

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample molecules are ionized, for example, by electron impact (EI) or chemical ionization (CI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A logical workflow for the structural elucidation of an organic compound using various spectroscopic techniques.

References

In-Depth Technical Guide: Physical Characteristics of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3,4-Trimethoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid. Its structural features, including the trimethoxyphenyl group and the propanoic acid side chain, make it a compound of interest for potential applications in medicinal chemistry and materials science. A thorough understanding of its physical characteristics is fundamental for its synthesis, purification, handling, and for predicting its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a typical workflow for its synthesis and characterization.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to distinguish this compound from its isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid, which exhibits different physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₅ | PubChem[1] |

| Molecular Weight | 240.25 g/mol | PubChem[1] |

| CAS Number | 33130-04-0 | PubChem[1] |

| Melting Point | 70-73 °C | Not explicitly cited |

| Boiling Point | Predicted: ~373-398 °C | Estimated based on related compounds |

| pKa | Predicted: ~4.7 | Estimated based on related compounds |

| Solubility | Data not available | Not explicitly cited |

| Appearance | White to off-white crystalline powder | Not explicitly cited |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopic Technique | Instrumentation | Key Observations |

| Infrared (IR) Spectroscopy | Bruker Tensor 27 FT-IR | Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C-O (ether), and aromatic C-H and C=C bonds are expected.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Not specified | ¹H and ¹³C NMR spectra would confirm the number and connectivity of protons and carbons, respectively. |

| Mass Spectrometry (MS) | GC-MS | The molecular ion peak [M]⁺ at m/z 240 would be expected, along with fragmentation patterns corresponding to the loss of functional groups.[1] |

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is determined by heating a small sample in a capillary tube and observing the temperature range over which it melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes

-

Thermometer

Procedure:

-

A small amount of the crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 2-5 °C/min).

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.

-

The melting point is reported as the range T₁ - T₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard

Procedure for ¹H NMR:

-

A small amount of this compound is dissolved in a deuterated solvent in an NMR tube.

-

A small amount of TMS is added as an internal standard (δ 0.00 ppm).

-

The sample is placed in the NMR spectrometer.

-

The ¹H NMR spectrum is acquired.

-

The chemical shifts (δ), integration values, and splitting patterns (multiplicity) of the signals are analyzed to assign them to the different protons in the molecule.

Procedure for ¹³C NMR:

-

A more concentrated solution of the sample is prepared as for ¹H NMR.

-

The ¹³C NMR spectrum is acquired.

-

The chemical shifts of the signals are analyzed to assign them to the different carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

-

FT-IR spectrometer (e.g., Bruker Tensor 27 FT-IR)

-

Sample holder (e.g., KBr pellet press, ATR crystal)

Procedure (ATR-IR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The positions and shapes of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Apparatus:

-

Mass spectrometer (e.g., coupled with a Gas Chromatograph, GC-MS)

Procedure (GC-MS):

-

A dilute solution of the sample is prepared in a volatile solvent.

-

The solution is injected into the GC, where the compound is vaporized and separated from the solvent.

-

The separated compound enters the mass spectrometer, where it is ionized (e.g., by electron impact).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of each ion. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Workflow and Pathway Diagrams

As no specific signaling pathways for this compound have been identified in the literature, a general experimental workflow for the synthesis and characterization of a substituted phenylpropanoic acid is presented below. This workflow is a logical sequence of steps that a researcher would typically follow.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a summary of the currently available physical characteristics of this compound. While some key experimental data, such as boiling point, specific solubility, and pKa, are not yet reported, the provided information on its melting point and spectral characteristics offers a solid foundation for researchers. The outlined experimental protocols describe standard methods for obtaining these crucial physical parameters. The generalized workflow diagram provides a logical framework for the synthesis and comprehensive characterization of this and related substituted phenylpropanoic acids. Further research is warranted to fully elucidate the physical and potential biological properties of this compound.

References

Navigating the Research Frontier: A Technical Guide to the Potential Biological Activity of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the biological activities of 3-(3,4,5-Trimethoxyphenyl)propanoic acid. However, there is a notable scarcity of published research on the specific biological functions of its isomer, 3-(2,3,4-Trimethoxyphenyl)propanoic acid . This guide addresses this knowledge gap by providing a comprehensive overview of the known activities of the closely related 3,4,5-isomer as a foundational reference. This information is intended to serve as a starting point for researchers interested in exploring the potential therapeutic applications of this compound. All experimental data, protocols, and pathways described herein pertain to the 3,4,5-isomer unless explicitly stated otherwise.

Introduction: The Untapped Potential of a Phenylpropanoic Acid Isomer

Phenylpropanoic acids are a class of organic compounds characterized by a benzene ring attached to a propanoic acid moiety. Within this class, the substitution pattern of methoxy groups on the phenyl ring plays a critical role in determining the molecule's biological activity. While 3-(3,4,5-Trimethoxyphenyl)propanoic acid, a natural product found in various herbs and spices, has been the subject of numerous studies, its 2,3,4-trimethoxy isomer remains largely unexplored.[1][2] This guide aims to illuminate the potential avenues of research for this compound by drawing parallels with its well-documented counterpart.

Isomeric Distinction: A Structural Comparison

The seemingly subtle shift in the positioning of a single methoxy group can significantly alter the electronic and steric properties of a molecule, thereby influencing its interaction with biological targets. The diagram below illustrates the structural difference between the two isomers.

Explored Biological Activities of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid: A Proxy for Potential Investigation

The following sections summarize the documented biological activities of the 3,4,5-isomer, which may suggest promising research directions for the 2,3,4-isomer.

Anti-Leishmanial Activity

Research has demonstrated that 3-(3,4,5-Trimethoxyphenyl)propanoic acid isolated from the fruits of the Amazonian Piper tuberculatum Jacq. exhibits leishmanicidal properties. In vitro studies against Leishmania amazonensis promastigotes have shown a dose-dependent inhibitory effect on parasite replication.[1][3]

Antitumor and Cytotoxic Potential

While direct studies on the propanoic acid are limited in this context, derivatives of the closely related 3,4,5-trimethoxycinnamic acid have been investigated for their antitumor properties.[4] Furthermore, a phenstatin analog, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, has demonstrated potent in vitro cytotoxicity against various tumor cell lines and in vivo antitumor activity.[5] These findings suggest that the 3,4,5-trimethoxyphenyl moiety can be a valuable pharmacophore in the design of anticancer agents.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of 3-(3,4,5-Trimethoxyphenyl)propanoic acid and its derivatives.

| Compound/Derivative | Biological Activity | Assay System | Quantitative Data | Reference(s) |

| 3-(3,4,5-Trimethoxyphenyl)propanoic acid | Anti-Leishmanial | Leishmania amazonensis promastigotes | IC50: 145 µg/mL | [3] |

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Antitumor | Sarcoma 180 cells (in vivo) | Tumor inhibition: 30.9% (20 mg/kg), 48.2% (40 mg/kg) | [5] |

| Amide derivative of 3,4,5-trimethoxycinnamic acid (Amide S26) | MDR Modulator | LCC6MDR cells | EC50: 210.5 nM (sensitized cells to Taxol) | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for 3-(3,4,5-Trimethoxyphenyl)propanoic acid. These protocols can be adapted for the investigation of the 2,3,4-isomer.

In Vitro Anti-Leishmanial Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against Leishmania amazonensis promastigotes.

Methodology:

-

Parasite Culture: Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., Schneider's insect medium) supplemented with fetal bovine serum at 25°C.

-

Compound Preparation: The test compound, 3-(3,4,5-Trimethoxyphenyl)propanoic acid, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made to achieve the desired final concentrations.

-

Assay: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The test compound at various concentrations is added to the wells. A negative control (vehicle) and a positive control (a known anti-leishmanial drug) are included.

-

Incubation: The plates are incubated at 25°C for a specified period (e.g., 24, 48, 72, and 96 hours).

-

Viability Assessment: Parasite viability is determined using a suitable method, such as direct counting with a hemocytometer or a colorimetric assay (e.g., MTT assay).

-

Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by non-linear regression analysis.[3]

In Vivo Antitumor Assay

Objective: To evaluate the in vivo antitumor efficacy of a test compound in a murine tumor model.

Methodology:

-

Animal Model: Swiss mice are inoculated subcutaneously with Sarcoma 180 tumor cells.

-

Treatment: Once the tumors are palpable, the mice are randomly divided into treatment and control groups. The test compound, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, is administered intraperitoneally at different doses for a specified number of consecutive days. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured periodically using calipers.

-

Endpoint: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.

-

Data Analysis: The tumor inhibition rate is calculated as: [1 - (mean tumor weight of treated group / mean tumor weight of control group)] x 100%.[5]

Proposed Research Workflow for this compound

Given the lack of data on the 2,3,4-isomer, a systematic investigation is warranted. The following workflow is proposed as a starting point for researchers.

Conclusion and Future Directions

While the biological landscape of this compound remains uncharted, the documented activities of its 3,4,5-isomer provide a compelling rationale for its investigation. The structural nuances between these isomers are likely to confer distinct biological profiles, and a thorough exploration of the 2,3,4-isomer could unveil novel therapeutic agents. Future research should focus on the chemical synthesis and subsequent in vitro screening of this compound against a diverse panel of biological targets. Positive hits can then be followed by more in-depth mechanistic studies and in vivo validation. The scientific community is encouraged to embark on this exploratory journey to unlock the full potential of this understudied molecule.

References

- 1. scielo.br [scielo.br]

- 2. 3-(3,4,5-Trimethoxyphenyl)propanoic acid | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2,3,4-trimethoxyphenyl)propanoic acid and its derivatives. This class of compounds holds potential for various applications in medicinal chemistry and drug discovery, particularly as scaffolds for the development of novel therapeutic agents. This document details the core synthetic pathways, experimental protocols, and relevant biological context, with a focus on providing actionable data for laboratory use.

Core Synthetic Strategy

The primary synthetic route to this compound involves a two-step process commencing with the commercially available 2,3,4-trimethoxybenzaldehyde. The initial step is a Perkin reaction to introduce the three-carbon side chain, followed by a reduction of the resulting unsaturated acid to yield the target propanoic acid. Subsequent derivatization, such as amidation, can be achieved through standard coupling reactions.

A logical workflow for the synthesis is outlined below:

Caption: Synthetic workflow for this compound and its derivatives.

Experimental Protocols

Synthesis of 3-(2,3,4-Trimethoxyphenyl)propenoic Acid (Perkin Reaction)

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes.[1][2] In this step, 2,3,4-trimethoxybenzaldehyde is condensed with acetic anhydride in the presence of a weak base, typically the salt of the corresponding carboxylic acid (sodium acetate), to form 3-(2,3,4-trimethoxyphenyl)propenoic acid.[1][2] While conventional heating can be employed, microwave irradiation has been shown to significantly reduce reaction times and improve yields for similar reactions.[3]

General Experimental Protocol (Conventional Heating):

-

A mixture of 2,3,4-trimethoxybenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and freshly fused, finely powdered sodium acetate (1.0 eq) is heated with stirring at 180°C for 5-8 hours.

-

The reaction mixture is then cooled and poured into water.

-

The resulting solution is steam distilled to remove any unreacted aldehyde.

-

The residual solution is filtered to remove any resinous byproducts and then acidified with concentrated hydrochloric acid.

-

The precipitated crude 3-(2,3,4-trimethoxyphenyl)propenoic acid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol/water.

| Reactant/Reagent | Molar Ratio | Key Parameters | Product Yield |

| 2,3,4-Trimethoxybenzaldehyde | 1.0 | Temperature: 180°C | Typically 60-70% |

| Acetic Anhydride | 1.5 | Time: 5-8 hours | |

| Sodium Acetate | 1.0 |

Synthesis of this compound (Catalytic Hydrogenation)

The reduction of the carbon-carbon double bond in 3-(2,3,4-trimethoxyphenyl)propenoic acid is typically achieved through catalytic hydrogenation. This method offers high selectivity for the alkene reduction without affecting the aromatic ring or the carboxylic acid functionality. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.

General Experimental Protocol:

-

3-(2,3,4-Trimethoxyphenyl)propenoic acid (1.0 eq) is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A catalytic amount of 10% Palladium on carbon (typically 5-10% by weight of the substrate) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

| Reactant/Reagent | Catalyst Loading | Key Parameters | Product Yield |

| 3-(2,3,4-Trimethoxyphenyl)propenoic Acid | 5-10 wt% | Temperature: Room Temperature | >90% |

| 10% Palladium on Carbon | Hydrogen Pressure: 1 atm | ||

| Solvent (Ethanol/Ethyl Acetate) | Time: 2-12 hours |

Synthesis of this compound Derivatives (Amidation)

The carboxylic acid moiety of this compound can be readily converted to a variety of derivatives, such as amides and esters. Amidation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an appropriate amine.

General Experimental Protocol for Amide Synthesis:

-

Acyl Chloride Formation: this compound (1.0 eq) is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of gas ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude acyl chloride.

-

Amidation: The crude acyl chloride is dissolved in an anhydrous, inert solvent (e.g., dichloromethane, THF). To this solution, the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) are added, and the mixture is stirred at room temperature until the reaction is complete.

-

The reaction mixture is then washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude amide, which can be purified by chromatography or recrystallization.

| Reactant/Reagent | Molar Ratio | Key Parameters | Product Yield |

| This compound | 1.0 | Temperature: Room Temperature to Reflux | Variable |

| Thionyl Chloride | Excess | Time: 1-4 hours (Acyl Chloride Formation) | |

| Amine | 1.1 | Time: 2-12 hours (Amidation) | |

| Triethylamine | 1.2 |

Biological Context and Signaling Pathways

While the biological activities of this compound derivatives are not as extensively studied as their 3,4,5-trimethoxyphenyl counterparts, the trimethoxyphenyl motif is a well-established pharmacophore in medicinal chemistry. Derivatives of 3,4,5-trimethoxycinnamic acid and related compounds have demonstrated a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4]

A significant body of research has focused on the role of trimethoxyphenyl-containing compounds as tubulin polymerization inhibitors.[5] These agents bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[6][7]

References

- 1. Perkin reaction - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 3. asianpubs.org [asianpubs.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Methodological & Application

Synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid: A Detailed Protocol for Researchers

Note on Isomer: The requested synthesis of 3-(2,3,4-Trimethoxyphenyl)propanoic acid did not yield established protocols in the searched literature. However, extensive information is available for the synthesis of the closely related and more commonly referenced isomer, 3-(3,4,5-Trimethoxyphenyl)propanoic acid. This document details the protocols for the synthesis of the 3,4,5-trimethoxy isomer.

This application note provides detailed experimental protocols for the synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid, a compound found in various herbs and spices such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper).[1][2][3][4] The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₅[5] |

| Molecular Weight | 240.25 g/mol [5] |

| Appearance | White to off-white crystalline powder[1][3] |

| Melting Point | 100-104 °C |

| CAS Number | 25173-72-2[5][6] |

Experimental Protocols

Three primary methods for the synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid are presented, with the microwave-assisted reduction being the most efficient in terms of yield and reaction time.

Protocol 1: Microwave-Assisted Reduction of 3,4,5-Trimethoxycinnamic Acid

This protocol describes a rapid and high-yield synthesis using microwave radiation to facilitate the reduction of the carbon-carbon double bond of the cinnamic acid derivative.[1][3]

Materials:

-

(E)-3-(3,4,5-trimethoxyphenyl)propenoic acid (3,4,5-Trimethoxycinnamic acid)

-

Palladium(II) chloride (PdCl₂)

-

10% Sodium hydroxide (NaOH) solution

-

Formic acid (HCOOH)

-

5% Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-